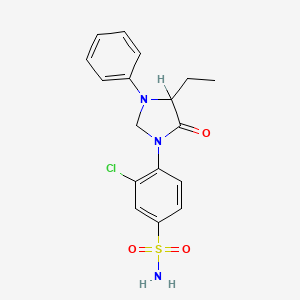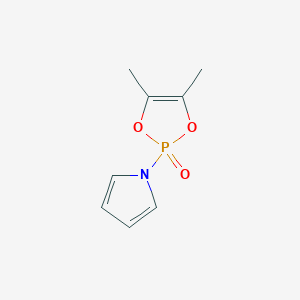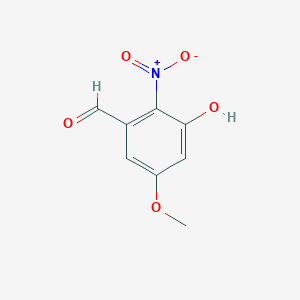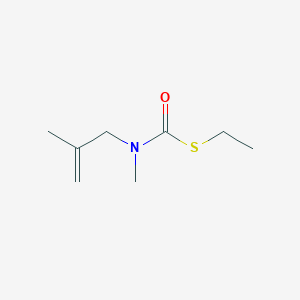
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is an organic compound that features an imidazole ring substituted with an ethoxyphenyl group and a formyl group
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the imidazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Contains a chlorine substituent, which can significantly alter its chemical properties and interactions with biological targets.
1-(4-Nitrophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde:
These comparisons highlight the unique properties of this compound, particularly its balance of electronic and steric effects due to the ethoxy group, which can influence its chemical behavior and biological interactions.
Properties
CAS No. |
64559-50-8 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-oxo-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-5-3-10(4-6-11)14-7-9(8-15)13-12(14)16/h3-8H,2H2,1H3,(H,13,16) |
InChI Key |
AVXJLVMDGCHBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(NC2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)



![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)




![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

